2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
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Overview
Description
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a kinase inhibitor, making it a valuable candidate for the development of therapeutic agents targeting various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for subsequent modifications of the heterocyclic system, facilitating the production of various substituted derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing various functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, targeting enzymes involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride involves the inhibition of various kinases. These kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to the suppression of disease progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.
Pyrrolo[2,3-d]pyrimidine: Known for its anti-tumor and anti-inflammatory properties.
7-Deazaadenine: A derivative with significant biological activity, including anti-HIV and antimicrobial effects
Uniqueness
What sets 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride apart is its specific inhibition profile against a range of kinases, making it a versatile candidate for therapeutic development. Its ability to selectively target multiple kinases involved in various diseases highlights its potential as a multi-targeted therapeutic agent .
Properties
Molecular Formula |
C7H7ClN4O |
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Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-amino-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H3,8,9,10,11,12);1H |
InChI Key |
MSBQFTMFWCORFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)N.Cl |
Origin of Product |
United States |
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